[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester
Description
[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester is a boronate ester derivative featuring a phenyl ring substituted with a methoxy group at position 4, a pinacol boronate ester at position 3, and an acetic acid ethyl ester side chain. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthetic organic chemistry for forming carbon-carbon bonds . Its synthesis likely involves palladium-catalyzed coupling of halogenated precursors with pinacolborane, analogous to methods described for related compounds in and .
Properties
IUPAC Name |
ethyl 2-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-7-21-15(19)11-12-8-9-14(20-6)13(10-12)18-22-16(2,3)17(4,5)23-18/h8-10H,7,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSUKMMUZUPEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301123101 | |
| Record name | [4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175525-91-3 | |
| Record name | [4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]acetic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1175525-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester typically involves the coupling of a boronic ester with an appropriate aryl halide under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as toluene or ethanol. The reaction conditions often require heating to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a phenol derivative.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryl compounds.
Biology
In biological research, derivatives of this compound can be used as probes or inhibitors in enzymatic studies. The boronic ester group can interact with enzymes that have active sites containing serine or threonine residues.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The boronic ester group can enhance the bioavailability and stability of drug molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism by which [4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester exerts its effects is largely dependent on its chemical structure. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions. In biological systems, it can interact with enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous boronate esters:
Key Comparison Points:
Substituent Position and Reactivity :
- The target compound’s meta-substituted boronate (C3) and methoxy (C4) create a steric and electronic environment distinct from para-substituted analogs like . Meta substitution may reduce steric hindrance during cross-coupling compared to ortho-substituted derivatives (e.g., ) .
- Para-substituted boronates (e.g., ) generally exhibit higher reactivity in Suzuki-Miyaura reactions due to favorable resonance stabilization .
Functional Group Impact :
- Ethyl esters (Target, ) improve organic solubility compared to carboxylic acids () or acetoxy groups (). However, acetoxy groups are prone to hydrolysis, limiting their utility in aqueous conditions .
- Electron-donating groups (e.g., methoxy in the Target) enhance boronate reactivity, whereas electron-withdrawing groups (e.g., methoxycarbonyl in ) may slow cross-coupling .
Biological and Material Applications :
- The Target’s ethyl ester and methoxy groups make it suitable for drug delivery systems requiring lipophilicity and controlled release .
- Pyrazole-containing derivatives () show promise in medicinal chemistry due to their nitrogen-based interactions, though steric bulk may reduce bioavailability .
Research Findings and Data
- Synthetic Efficiency: The Target’s synthesis likely mirrors methods in , where cesium carbonate facilitates esterification of boronate-containing phenols. Yields for similar compounds range from 42% to 75% .
- Reactivity in Cross-Couplings : Para-substituted boronates () achieve >90% yield in Suzuki reactions, while meta-substituted analogs (Target) may require optimized catalysts or longer reaction times .
- Stability : Ethyl esters (Target, ) exhibit superior stability under acidic conditions compared to acetoxy derivatives (), which degrade rapidly in protic solvents .
Biological Activity
The compound 4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester (CAS Number: 443776-91-8) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 264.125 g/mol. The structure includes a methoxy group and a dioxaborolane moiety which are significant for its biological interactions.
Anticancer Properties
Research has indicated that compounds containing boron can exhibit anticancer properties. The dioxaborolane group is known to enhance the stability and bioavailability of various pharmacophores. In particular, studies have shown that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of receptor tyrosine kinases | |
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Modulation of cytokine release |
- Inhibition of Receptor Tyrosine Kinases : Similar compounds have been shown to inhibit mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in various cancers. The boron atom in the dioxaborolane may interact with these proteins, disrupting their function and leading to reduced tumor growth .
- Antioxidant Activity : The presence of the methoxy group may contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .
- Anti-inflammatory Effects : There is evidence suggesting that boron-containing compounds can modulate inflammatory responses by affecting cytokine production and signaling pathways .
Case Studies
A number of studies have explored the biological effects of boron-containing compounds analogous to 4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl-acetic acid ethyl ester:
- Study on Cancer Cell Lines : A study investigated the effects of a related compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as an anticancer agent .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated notable scavenging activity comparable to established antioxidants .
- Inflammation Model : In vivo studies using murine models showed that administration of similar boron-containing compounds resulted in decreased levels of pro-inflammatory cytokines following induced inflammation .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify the ethyl ester (δ ~4.1 ppm, quartet; δ ~1.2 ppm, triplet) and methoxy group (δ ~3.8 ppm, singlet). The dioxaborolane protons appear as a singlet at δ ~1.3 ppm .
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and boronate B-O bonds (1350–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula C₁₇H₂₃BO₅ (MW: 318.18 g/mol) .
Advanced Tip : Use X-ray crystallography (as in ) to resolve ambiguities in stereochemistry or crystal packing effects.
How can researchers resolve contradictions in reported yields during scale-up synthesis?
Advanced Research Question
Yield discrepancies often arise from heterogeneity in mixing or inadequate protection of the boronate group . Mitigation strategies include:
- Design of Experiments (DoE) : Use split-plot designs (as in ) to test variables like catalyst loading, solvent volume, and temperature gradients .
- Inert Atmosphere : Ensure rigorous exclusion of moisture/O₂ via Schlenk techniques or glovebox setups .
- Purification : Replace column chromatography with preparative HPLC for higher-purity isolates, especially if the compound is hygroscopic .
What are the key applications of this compound in medicinal chemistry?
Advanced Research Question
The compound serves as a versatile intermediate in:
- Suzuki Couplings : To construct biaryl scaffolds for kinase inhibitors or antiviral agents. The methoxy group enhances solubility for in vitro assays .
- Prodrug Development : The ethyl ester can be hydrolyzed in vivo to release active carboxylic acids (e.g., anti-inflammatory agents) .
Case Study : In , analogous boronic esters were used to synthesize FABP4/5 inhibitors with IC₅₀ values <100 nM, highlighting its utility in target-based drug discovery.
How can the stability of the ethyl ester group be confirmed under varying pH and temperature conditions?
Q. Methodological Answer
- Hydrolysis Kinetics : Incubate the compound in buffered solutions (pH 1–10) at 37°C. Monitor ester degradation via HPLC at 254 nm .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Ethyl esters typically degrade above 150°C unless stabilized by electron-withdrawing groups .
Data Interpretation : Compare hydrolysis rates with control compounds (e.g., ) to identify structural factors affecting stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
